molecular formula C23H21N3O2S2 B2887229 N-(4-methylbenzyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1291859-98-7

N-(4-methylbenzyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2887229
CAS No.: 1291859-98-7
M. Wt: 435.56
InChI Key: KSOHJMZOQWRJEC-UHFFFAOYSA-N
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Description

N-(4-methylbenzyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C23H21N3O2S2 and its molecular weight is 435.56. The purity is usually 95%.
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Scientific Research Applications

Dual Inhibitor Potential

Research has highlighted the compound's potential as a dual inhibitor of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes critical for DNA synthesis and repair, suggesting its utility in cancer treatment. For instance, derivatives of the compound class have demonstrated significant inhibitory activity against human TS and DHFR, with one study identifying a compound as the most potent dual inhibitor known to date, emphasizing its potential in developing anticancer therapies (Gangjee, Qiu, Li, & Kisliuk, 2008).

Chemical Synthesis and Modifications

Further research on the compound focuses on its synthesis and modifications for various applications. Studies have explored the synthesis of derivatives and their properties, offering insights into the compound's versatility in chemical reactions. For example, the synthesis of novel Co(II) and Cu(II) coordination complexes from pyrazole-acetamide derivatives, which include similar chemical structures, has been investigated for their potential antioxidant activity, suggesting the relevance of such compounds in creating new materials with desired biological properties (Chkirate, Fettach, Karrouchi, Sebbar, Essassi, Mague, Radi, Faouzi, Adarsh, & Garcia, 2019).

Antitumor Activity

The antitumor activity of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives has been evaluated, with many compounds displaying potent activity against several human cancer cell lines. This research underscores the compound's foundation in developing new antitumor agents, highlighting the importance of structural derivatives in enhancing anticancer efficacy (Hafez & El-Gazzar, 2017).

Antibacterial and Antifungal Activities

The compound's framework has also been utilized in studying antimicrobial activities. Synthesized derivatives have been tested against various bacterial and fungal strains, indicating the compound's potential as a basis for developing new antimicrobial agents. Such studies contribute to understanding the compound's role in addressing antibiotic resistance and expanding the arsenal of antimicrobial compounds (Majithiya & Bheshdadia, 2022).

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]-2-[3-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2S2/c1-15-7-9-17(10-8-15)13-24-20(27)14-30-23-25-18-11-12-29-21(18)22(28)26(23)19-6-4-3-5-16(19)2/h3-12H,13-14H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSOHJMZOQWRJEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4C)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.